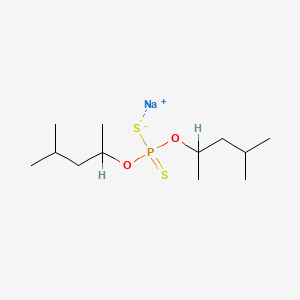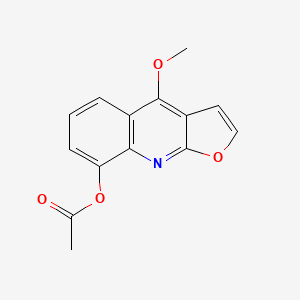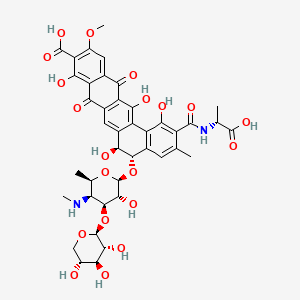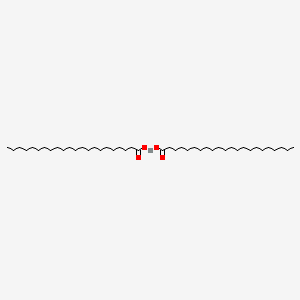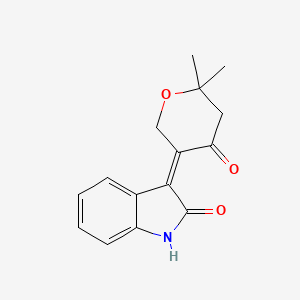
3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one is a complex organic compound that features a unique combination of a pyran ring and an indole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a pyranone precursor under acidic or basic conditions. The reaction may require specific catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The use of continuous flow reactors could also be explored to improve efficiency and scalability.
化学反応の分析
Types of Reactions
3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The indole and pyran rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, 3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a probe to study biological processes.
Medicine
In medicinal chemistry, the compound’s structure may be optimized to enhance its pharmacological properties. It could be investigated for its potential as an anti-cancer agent, anti-inflammatory drug, or other therapeutic applications.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.
類似化合物との比較
Similar Compounds
- 3-(Tetrahydro-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one
- 3-(Tetrahydro-6-methyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one
- 3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indole
Uniqueness
The uniqueness of 3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one lies in its specific structural features, such as the presence of both a pyran and an indole ring. These features confer distinct chemical and biological properties that differentiate it from similar compounds.
特性
CAS番号 |
118959-32-3 |
|---|---|
分子式 |
C15H15NO3 |
分子量 |
257.28 g/mol |
IUPAC名 |
(3Z)-3-(6,6-dimethyl-4-oxooxan-3-ylidene)-1H-indol-2-one |
InChI |
InChI=1S/C15H15NO3/c1-15(2)7-12(17)10(8-19-15)13-9-5-3-4-6-11(9)16-14(13)18/h3-6H,7-8H2,1-2H3,(H,16,18)/b13-10- |
InChIキー |
VEZCGDOXKNSWMC-RAXLEYEMSA-N |
異性体SMILES |
CC1(CC(=O)/C(=C\2/C3=CC=CC=C3NC2=O)/CO1)C |
正規SMILES |
CC1(CC(=O)C(=C2C3=CC=CC=C3NC2=O)CO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


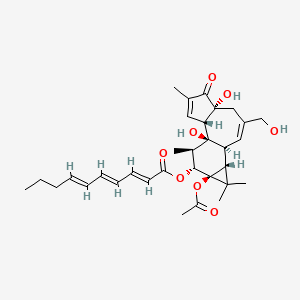
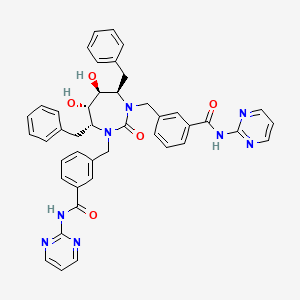
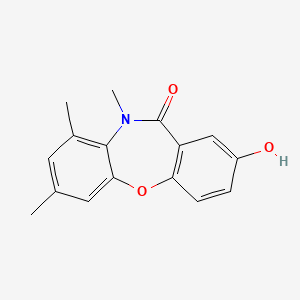
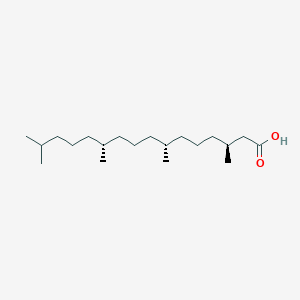
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12782931.png)
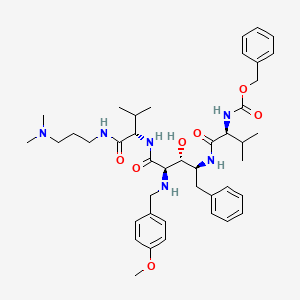
![11,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one](/img/structure/B12782945.png)
![(2S,3S,4S,5R,6R)-6-[[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-6-ethyl-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12782954.png)
